molecular formula C30H22BrN3O3 B3884850 4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol

4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol

Cat. No.: B3884850
M. Wt: 552.4 g/mol
InChI Key: ILEGCKUIFGSWPA-UHFFFAOYSA-N
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Description

4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol is a complex organic compound featuring a bromine atom, methoxy groups, and a pyrazoloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol typically involves multi-step organic reactions:

    Formation of the Pyrazoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloisoquinoline structure.

    Bromination: Introduction of the bromine atom at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.

    Phenol Formation: The phenol group is typically introduced through hydrolysis or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the pyrazoloisoquinoline core, using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Its interactions with biological targets can be studied to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, dyes, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol: can be compared with other pyrazoloisoquinoline derivatives, such as:

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the phenol ring make this compound unique

Properties

IUPAC Name

4-bromo-2-(7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN3O3/c1-36-25-16-21-22(17-26(25)37-2)29(23-15-19(31)13-14-24(23)35)32-30-27(21)28(18-9-5-3-6-10-18)33-34(30)20-11-7-4-8-12-20/h3-17,35H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGCKUIFGSWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C=CC(=C4)Br)O)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 2
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 3
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 5
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 6
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol

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